2,2,4,4-Tetramethyloxetan-3-amine hydrochloride 2,2,4,4-Tetramethyloxetan-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173991-84-7
VCID: VC7959105
InChI: InChI=1S/C7H15NO.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H
SMILES: CC1(C(C(O1)(C)C)N)C.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

2,2,4,4-Tetramethyloxetan-3-amine hydrochloride

CAS No.: 2173991-84-7

Cat. No.: VC7959105

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

2,2,4,4-Tetramethyloxetan-3-amine hydrochloride - 2173991-84-7

Specification

CAS No. 2173991-84-7
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name 2,2,4,4-tetramethyloxetan-3-amine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H
Standard InChI Key YYKRJKSEDDBWJF-UHFFFAOYSA-N
SMILES CC1(C(C(O1)(C)C)N)C.Cl
Canonical SMILES CC1(C(C(O1)(C)C)N)C.Cl

Introduction

Chemical Identity and Structural Features

The base structure of 2,2,4,4-tetramethyloxetan-3-amine (CAS: 89783-05-1) consists of a four-membered oxetane ring with methyl groups at the 2,2,4,4-positions and an amine group at the 3-position . The hydrochloride form arises from the protonation of the amine group with hydrochloric acid, resulting in a molecular formula of C₇H₁₅NO·HCl and a molecular weight of 165.66 g/mol (base: 129.20 g/mol + HCl: 36.46 g/mol) .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₇H₁₅NO·HCl
Molecular Weight165.66 g/mol
CAS Registry Number89783-05-1 (base compound)
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar solvents

The oxetane ring imposes significant steric hindrance, which influences the compound’s reactivity and conformational stability. X-ray crystallography data for analogous oxetane derivatives suggest a puckered ring geometry that enhances stereochemical control in synthetic applications .

Applications in Pharmaceutical and Organic Chemistry

Role in Peptide Synthesis

The compound’s rigid oxetane backbone and chiral amine make it a candidate for peptide mimetics. A patent describing branched amides of L-aspartyl-D-amino acid dipeptides highlights the use of structurally similar amines to modulate steric and electronic properties in sweetener molecules . For instance, the thietane analog (2,2,4,4-tetramethylthietan-3-amine) is incorporated into dipeptides to enhance thermal stability and reduce hygroscopicity .

Intermediate in Heterocyclic Chemistry

Oxetanes are valuable intermediates for constructing oxygen-containing heterocycles. The methyl groups on the oxetane ring can direct regioselective functionalization, enabling the synthesis of complex frameworks such as morpholines or piperazines . Companies like Dtchem Laboratories specialize in analogous intermediates for drug development, underscoring the potential industrial relevance of this compound .

Future Research Directions

  • Crystallographic Studies: Resolving the crystal structure of the hydrochloride salt would elucidate its hydrogen-bonding network and packing efficiency.

  • Catalytic Applications: Testing its utility as a ligand in asymmetric catalysis could exploit its chiral environment.

  • Biological Screening: Evaluating bioactivity in antimicrobial or anticancer assays may reveal therapeutic potential.

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